Methyl aminolevulinate is a prodrug that is metabolised to Protoporphyrin IX (a photosensitizer) used in photodynamic therapy.

Methyl aminolevulinate is a Porphyrin Precursor.

Methyl aminolevulinate

CAS No.: 33320-16-0

Cat. No.: VC1570681

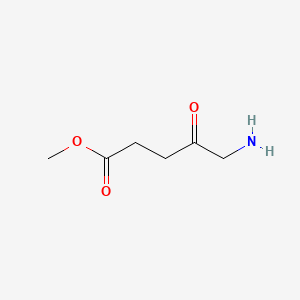

Molecular Formula: C6H11NO3

Molecular Weight: 145.16 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 33320-16-0 |

|---|---|

| Molecular Formula | C6H11NO3 |

| Molecular Weight | 145.16 g/mol |

| IUPAC Name | methyl 5-amino-4-oxopentanoate |

| Standard InChI | InChI=1S/C6H11NO3/c1-10-6(9)3-2-5(8)4-7/h2-4,7H2,1H3 |

| Standard InChI Key | YUUAYBAIHCDHHD-UHFFFAOYSA-N |

| SMILES | COC(=O)CCC(=O)CN |

| Canonical SMILES | COC(=O)CCC(=O)CN |

Introduction

Chemical Properties and Structure

Basic Chemical Information

Methyl aminolevulinate is an organic compound with the chemical formula C₆H₁₁NO₃. It has an average molecular weight of 145.1564 and a monoisotopic weight of 145.073893223 . The systematic IUPAC name for this compound is methyl 5-amino-4-oxopentanoate, though it is also known by several synonyms including methyl 5-aminolevulinate, aminolevulinic acid methyl ester, and methyl δ-aminolevulinate .

Chemical Structure and Classification

From a chemical taxonomy perspective, methyl aminolevulinate belongs to the class of organic compounds known as delta amino acids and derivatives. These compounds contain a carboxylic acid group and an amino group at the C5 carbon atom . The chemical structure features an amino group, a ketone, and a methyl ester group arranged on a five-carbon backbone.

Table 1: Physical and Chemical Properties of Methyl Aminolevulinate

| Property | Value |

|---|---|

| Chemical Formula | C₆H₁₁NO₃ |

| Molecular Weight (Average) | 145.1564 |

| Molecular Weight (Monoisotopic) | 145.073893223 |

| CAS Number | 33320-16-0 |

| SMILES Notation | COC(=O)CCC(=O)CN |

| InChI Key | YUUAYBAIHCDHHD-UHFFFAOYSA-N |

| Classification | Delta amino acids and derivatives |

Pharmaceutical Form and Preparations

Available Forms

Methyl aminolevulinate is commercially available as a topical cream formulation, typically at a concentration of 160 mg/g (16%), marketed under brand names such as Metvix and Metvixia . The pharmaceutical preparation often contains methyl aminolevulinate hydrochloride (UNII: 7S73606O1A, CAS: 79416-27-6) as the active ingredient .

Regulatory Status

This compound is classified as an approved and investigational drug in various jurisdictions . It holds the ATC code L01XD03, categorizing it under "Antineoplastic Agents" and specifically as a "Sensitizer used in photodynamic/radiation therapy" .

Mechanism of Action

Pharmacodynamics

Methyl aminolevulinate functions as a prodrug that is metabolized within target cells to Protoporphyrin IX (PpIX), a photosensitizing compound . When applied topically, it penetrates the skin and accumulates preferentially in abnormal cells, including actinic keratosis lesions, due to differences in cellular metabolism and barrier function between healthy and diseased tissue.

Photochemical Process

After absorption into target cells and conversion to PpIX, subsequent exposure to light of an appropriate wavelength (typically red light in the range of 570-670 nm) activates the photosensitizer . This activation triggers a photochemical reaction that generates reactive oxygen species, primarily singlet oxygen, which induces cellular damage through oxidative stress, leading to selective destruction of abnormal cells through apoptosis and necrosis mechanisms.

Therapeutic Applications

Primary Indications

The primary approved indication for methyl aminolevulinate is for the treatment of non-hyperkeratotic, non-pigmented actinic keratosis (AK) of the face and scalp . Actinic keratosis represents a significant disease burden, requiring repeated treatments, with a known risk of progression to keratinocyte carcinoma, and affecting cosmetic appearance .

Photodynamic Therapy Protocols

Methyl aminolevulinate-mediated photodynamic therapy (MAL-PDT) can be administered using several illumination sources:

-

Conventional red light PDT (wavelength 570-670 nm; light dose, 75 J/cm²)

-

Daylight PDT (using natural sunlight)

-

Artificial daylight PDT

All these modalities have demonstrated high clearance rates for actinic keratosis with low recurrence rates .

Administration Protocols

Standard administration involves:

-

Lesion preparation (typically debridement)

-

Application of MAL cream (160 mg/g or 80 mg/g)

-

Incubation period (traditionally 3 hours, though shorter periods are being studied)

-

Illumination with an appropriate light source

-

Post-treatment care and follow-up

Clinical Efficacy

Efficacy in Treating Actinic Keratosis

Clinical studies have demonstrated high efficacy of MAL-PDT for treating actinic keratosis. Research has shown that for lesions on the face and scalp, complete response rates vary depending on lesion thickness and incubation time .

Table 2: Complete Response Rates for MAL-PDT (160 mg/g) by Lesion Type and Incubation Time

| Lesion Type | 1-Hour Incubation | 3-Hour Incubation |

|---|---|---|

| Thin AK | 78% | 96% |

| Moderately Thick AK | 74% | 87% |

Incubation Time and Concentration Studies

Recent research has investigated whether shorter incubation times and lower concentrations of MAL can maintain efficacy while improving patient comfort and reducing costs. Studies have shown that 1-hour incubation may be sufficient for successful treatment of selected AK lesions .

Lesion recurrence rates at 12 months after two treatments were similar between 1-hour and 3-hour protocols using 160 mg/g MAL (19% vs. 17%), both being lower than recurrence rates observed with 80 mg/g concentration (44-45%) .

Ongoing Research

Current research is exploring optimization of MAL-PDT protocols. A recent study protocol aims to compare the efficacy of topical MAL at concentrations of 8% and 16%, mediated by red light, with varying incubation times (1 or 3 hours) for treating facial actinic keratoses . This parallel-arm, randomized controlled, double-blind clinical protocol consists of four treatment groups:

Table 3: Experimental Groups in Current MAL-PDT Protocol Study

| Group | MAL Concentration | Incubation Time | Sample Size |

|---|---|---|---|

| G1 (Control) | 16% | 3 hours | n = 36 |

| G2 | 16% | 1 hour | n = 36 |

| G3 | 8% | 3 hours | n = 36 |

| G4 | 8% | 1 hour | n = 36 |

Clinical Considerations

Advantages of MAL-PDT

MAL-PDT offers several advantages as a treatment modality:

-

Field-directed therapy that addresses both visible and subclinical lesions

-

High efficacy in clearing AK lesions with low recurrence rates

-

Favorable cosmetic outcomes

-

Non-invasive nature compared to surgical interventions

-

Flexibility in treatment protocols (conventional, daylight, or artificial daylight PDT)

Treatment Selection Factors

Factors that may influence the selection of specific MAL-PDT protocols include:

-

Lesion characteristics (thickness, location, number)

-

Patient factors (immunosuppression status, pain tolerance)

-

Practical considerations (season, geography for daylight PDT)

-

Cost considerations and insurance coverage

-

Potential for cosmetic improvement in addition to therapeutic effect

Future Directions

Protocol Optimization

Current research focuses on optimizing MAL-PDT protocols to balance treatment effectiveness with patient comfort and minimize adverse effects. Studies are investigating the efficacy of lower MAL concentrations and shorter incubation times to improve treatment acceptance among patients and healthcare providers .

Novel Applications and Combinations

Research continues to explore novel applications of MAL-PDT, including combination therapies with other treatment modalities and expanded indications beyond actinic keratosis. The inclusion of aesthetic outcomes in current research suggests a growing interest in the cosmetic benefits of MAL-PDT in addition to its therapeutic role .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume